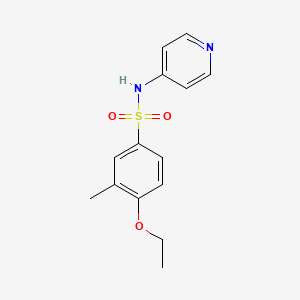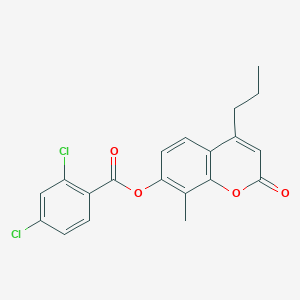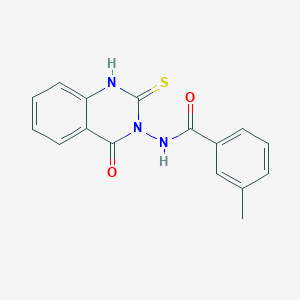
N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide
説明
"N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds that have attracted attention due to their broad spectrum of biological activities and their use in medicinal chemistry. The synthesis, molecular structure analysis, chemical reactions, properties, and analytical methods of such compounds are crucial for their application in various fields excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of quinazolinones can be achieved through several methods, including the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, and nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols. These methods provide a straightforward route to a wide variety of substituted quinazolin-4(3H)-ones in high yields starting from readily available materials (Mohammed et al., 2015) (Parua et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including "N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide," is characterized by a quinazoline ring that can form dihedral angles with substituent phenyl rings, influencing the compound's physical and chemical properties. The structure of such compounds is often confirmed using techniques like X-ray crystallography, which provides detailed insights into their three-dimensional conformation (Tien et al., 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including reactions with chloroacetic acid, bromopropanoic acid, and aromatic aldehydes, leading to the formation of different products depending on the reaction conditions and reagents used. These reactions are crucial for functionalizing the quinazolinone core and introducing various substituents that can alter the compound's biological activity and physicochemical properties (Hammam et al., 1990).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. Detailed physical property analysis is typically carried out using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and other physicochemical characterization techniques.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structure and functional groups. Studies on the N- versus S-alkylation of quinazolinone derivatives provide insights into their reactivity and potential for further modification. Such analyses are crucial for designing compounds with desired chemical properties for specific applications (Hagar et al., 2016).
科学的研究の応用
Synthesis Techniques
Quinazolinones, including compounds similar to N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-3-methylbenzamide, have been synthesized through various catalyzed processes, showcasing the diverse approaches to creating these compounds. For example, molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, demonstrating the role of iodine in facilitating these transformations (Mohammed, Vishwakarma, & Bharate, 2015). Similarly, copper-catalyzed domino synthesis has been employed for the creation of quinazolinones, highlighting the use of economical and environmentally friendly air as the oxidant (Xu et al., 2011).
Biological Activity
The quinazolinone scaffold is known for its wide range of biological activities. Research has identified specific derivatives with promising psycho- and neurotropic properties, such as the sedative and anti-amnesic effects found in certain quinazolinone compounds (Podolsky, Shtrygol’, & Zubkov, 2017). Moreover, the exploration of quinazolinone derivatives as monoamine oxidase inhibitors suggests potential applications in treating neurodegenerative disorders, with some derivatives showing potent and specific inhibitory effects on MAO-B (Qhobosheane, Petzer, Petzer, & Legoabe, 2018).
Antitumor Activity
Additionally, certain 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating significant growth inhibitory effects on various cancer cell lines. This suggests the potential of quinazolinone derivatives in cancer therapy (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
特性
IUPAC Name |
3-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)14(20)18-19-15(21)12-7-2-3-8-13(12)17-16(19)22/h2-9H,1H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNWSXZMQQWXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



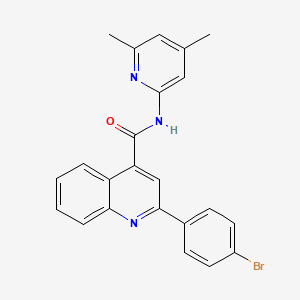
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
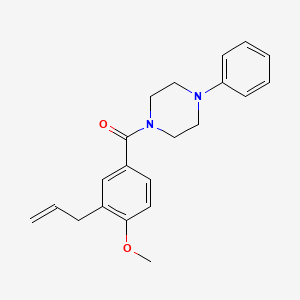
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
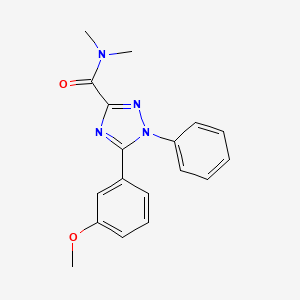
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
